molecular formula C14H15Cl2N5O3S B573563 7-ACD CAS No. 166176-51-8

7-ACD

Cat. No. B573563
CAS RN: 166176-51-8
M. Wt: 404.266
InChI Key: VWBCFPNXLGRJSK-OWVUFADGSA-N
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Description

7-ACD, also known as 7-azaindole-3-carboxylic acid, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

  • Drug-Facilitated Rape Cases : 7-ACD can be used to detect clonazepam in hair samples, assisting in investigating alleged drug-facilitated sexual assaults. It has been found in higher quantities in hair than the parent drug, clonazepam, and remains detectable for extended periods, even after a single dose (Negrusz et al., 2000).

  • Oral Fluid Testing in Addiction Clinics : 7-ACD is superior to clonazepam for detecting clonazepam use in oral fluid. It was found in higher levels and more frequently than the parent drug in oral fluid samples (Melanson et al., 2016).

  • Forensic Cases in Denmark : This study reported the incidence and blood concentrations of clonazepam and 7-ACD in various forensic cases. It highlighted the presence of 7-ACD in cases involving traffic violations, criminal cases, and postmortem analyses (Steentoft & Linnet, 2009).

  • Instability in Frozen Storage Conditions : A study found significant instability of 7-ACD in urine samples stored under prolonged freezing conditions, emphasizing the need for careful validation of storage conditions in clinical laboratories (Dahlin & Petrides, 2018).

  • Prolonged Detection in Urine : In cases of repeated clonazepam ingestion, 7-ACD was detected in urine for extended periods, indicating its potential utility in monitoring drug abuse and in drug-facilitated sexual assault investigations (Storhaug et al., 2012).

  • Effect on GABAA Receptor Function : Research on the residual effect of 7-ACD on GABAA receptor function in the rat brain revealed that it acts as a weak partial benzodiazepine receptor agonist. This indicates its possible influence on the effects of clonazepam in clinical scenarios (Munakata & Tsuchiya, 2008).

  • Deposition in Hair after a Single Dose : A study showed that 7-ACD could be detected in hair samples from individuals after a single dose of clonazepam, relevant for law enforcement agencies in cases of suspected drug-facilitated crimes (Negrusz et al., 2002).

  • Sensitive Analysis Methods : Various studies have developed sensitive methods for the detection and quantitation of 7-ACD in biological samples, contributing to improved diagnostic and forensic capabilities in drug monitoring and abuse investigations.

properties

IUPAC Name

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBCFPNXLGRJSK-OWVUFADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166176-51-8
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, chloride, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166176-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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